L-Glutamic acid, N-(4-aminobenzoyl)-, monosodium salt
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Overview
Description
L-Glutamic acid, N-(4-aminobenzoyl)-, monosodium salt is a compound with the molecular formula C12H14N2O5.Na and a molecular weight of 289.24 g/mol . It is a derivative of L-glutamic acid, where the amino group of the glutamic acid is substituted with a 4-aminobenzoyl group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(4-aminobenzoyl)-, monosodium salt typically involves the reaction of L-glutamic acid with 4-aminobenzoic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the glutamic acid and the 4-aminobenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the final product using techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-(4-aminobenzoyl)-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The benzoyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
L-Glutamic acid, N-(4-aminobenzoyl)-, monosodium salt has several applications in scientific research:
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-(4-aminobenzoyl)-, monosodium salt involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for the enzyme p-aminobenzoyl-glutamate hydrolase, which catalyzes its hydrolysis. This interaction plays a crucial role in the metabolism of folate derivatives and the regulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoylglutamic acid: A closely related compound with similar chemical properties and applications.
Methotrexate: An antifolate drug that shares structural similarities with L-Glutamic acid, N-(4-aminobenzoyl)-, monosodium salt.
Folic acid: A vitamin that is structurally related and involved in similar metabolic pathways.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its strong UV absorbing capability makes it particularly useful in analytical chemistry applications .
Properties
CAS No. |
97772-96-8 |
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Molecular Formula |
C12H13N2NaO5 |
Molecular Weight |
288.23 g/mol |
IUPAC Name |
sodium;(2S)-2-[(4-aminobenzoyl)amino]pentanedioate;hydron |
InChI |
InChI=1S/C12H14N2O5.Na/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16;/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19);/q;+1/p-1/t9-;/m0./s1 |
InChI Key |
QTFDQUUWYNVHIJ-FVGYRXGTSA-M |
Isomeric SMILES |
[H+].C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])N.[Na+] |
Canonical SMILES |
[H+].C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])N.[Na+] |
Origin of Product |
United States |
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